

Unveiling the Dipeptide Ac-Phe-Lys-OH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Ac-Phe-Lys-OH*

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An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Potential of N-acetyl-L-phenylalanyl-L-lysine

The dipeptide N-acetyl-L-phenylalanyl-L-lysine (**Ac-Phe-Lys-OH**) has emerged as a molecule of interest in various scientific fields, from therapeutic agent development to food science. This technical guide provides a comprehensive overview of its discovery, synthesis, and known biological activities, offering researchers, scientists, and drug development professionals a detailed resource for further investigation.

Discovery and Synthesis

Ac-Phe-Lys-OH has been a subject of study in the context of enzymatic peptide synthesis. One notable method involves the use of a chemically modified α -chymotrypsin for its one-step synthesis.^[1] This enzymatic approach offers a potentially efficient and stereospecific route to producing the dipeptide.

Experimental Protocols for Synthesis

Two primary methodologies for the synthesis of peptides like **Ac-Phe-Lys-OH** are enzymatic synthesis and solid-phase peptide synthesis (SPPS).

1. Enzymatic Synthesis using α -Chymotrypsin

This method leverages the catalytic activity of α -chymotrypsin to form the peptide bond between N-acetyl-L-phenylalanine and a lysine ester.

- Materials:
 - N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt) (Acyl Donor)
 - L-lysine esters (e.g., L-lysine ethyl ester, L-lysine n-butyl ester) (Acyl Acceptor/Nucleophile)
 - α -chymotrypsin
 - pH 9.0 buffer solution
 - Quenching solution (e.g., 1 M HCl)
- Protocol:
 - Prepare a reaction mixture containing 100 mM Ac-Phe-OEt and 200 mM of the desired L-lysine ester in the pH 9.0 buffer solution.
 - Initiate the reaction by adding α -chymotrypsin to a final concentration of 10 μ M.
 - Incubate the mixture at a controlled temperature (e.g., 25°C) with gentle stirring for a specified time (e.g., 3-5 minutes).
 - Stop the reaction by adding a sufficient volume of the quenching solution to lower the pH and denature the enzyme.
 - Analyze the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC) to determine the product yield.

Quantitative Data: Enzymatic Synthesis Yield

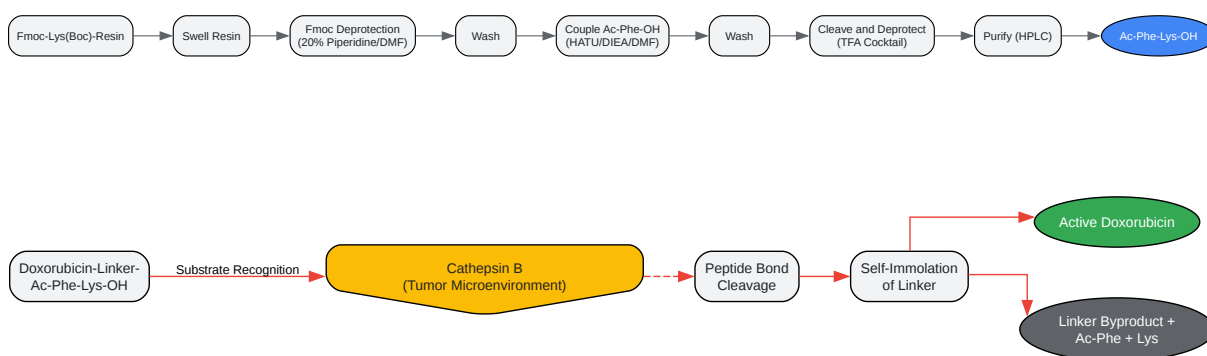
Acyl Donor (100 mM)	Acyl Acceptor (Nucleophile)	Enzyme (10 μM)	pH	Time (min)	Product Yield (%)
Ac-Phe-OEt	L-lysine ethyl ester	α-chymotrypsin	9.0	3	53
Ac-Phe-OEt	L-lysine n-butyl ester	α-chymotrypsin	9.0	5	65

2. Solid-Phase Peptide Synthesis (SPPS) for N-terminal Acetylated Peptides

This widely used technique allows for the stepwise synthesis of peptides on a solid support. To obtain **Ac-Phe-Lys-OH**, N-acetyl-L-phenylalanine would be coupled as the final amino acid to lysine attached to the resin.

- Materials:
 - Fmoc-Lys(Boc)-Wang resin (or other suitable resin)
 - N-acetyl-L-phenylalanine
 - Coupling reagents (e.g., HATU, HBTU)
 - Base (e.g., DIEA, NMM)
 - Solvent (e.g., DMF, DCM)
 - Deprotection reagent (e.g., 20% piperidine in DMF)
 - Cleavage cocktail (e.g., TFA/TIS/H₂O)
- General Protocol:
 - Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in a suitable solvent like DMF.

- Fmoc Deprotection: Remove the Fmoc protecting group from the lysine residue on the resin using a 20% piperidine solution in DMF.
- Coupling of Ac-Phe-OH:
 - Pre-activate N-acetyl-L-phenylalanine with a coupling reagent (e.g., HATU) and a base (e.g., DIEA) in DMF.
 - Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.
- Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
- Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting group (Boc) using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase HPLC.



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References

- 1. pubs.acs.org [pubs.acs.org]
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